molecular formula C23H32N2 B14412737 1-(1,2-Diphenylethyl)-4-pentylpiperazine CAS No. 86360-43-2

1-(1,2-Diphenylethyl)-4-pentylpiperazine

Cat. No.: B14412737
CAS No.: 86360-43-2
M. Wt: 336.5 g/mol
InChI Key: GNNAVZJHFQMHIV-UHFFFAOYSA-N
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Description

1-(1,2-Diphenylethyl)-4-pentylpiperazine is a synthetic compound belonging to the piperazine class It is structurally characterized by a piperazine ring substituted with a 1,2-diphenylethyl group and a pentyl chain

Preparation Methods

The synthesis of 1-(1,2-diphenylethyl)-4-pentylpiperazine typically involves the reaction of 1,2-diphenylethylamine with 4-pentylpiperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

1-(1,2-Diphenylethyl)-4-pentylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the piperazine ring or the phenyl rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reference compound in analytical chemistry.

    Biology: The compound is used in biological studies to investigate its effects on cellular processes and its interactions with biological targets.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of novel analgesics and psychoactive drugs.

    Industry: It finds applications in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(1,2-diphenylethyl)-4-pentylpiperazine involves its interaction with specific molecular targets, such as receptors and enzymes. It has been shown to act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and signal transduction pathways. The compound’s effects on the central nervous system are of particular interest, as it may modulate pain perception and mood.

Comparison with Similar Compounds

1-(1,2-Diphenylethyl)-4-pentylpiperazine can be compared with other similar compounds, such as:

    1-(1,2-Diphenylethyl)piperidine: This compound shares a similar core structure but differs in the substitution pattern, leading to variations in its pharmacological profile.

    Diphenidine: Another related compound, known for its dissociative anesthetic properties, which also interacts with NMDA receptors.

    MT-45: A synthetic opioid with a similar structural framework, used in research for its analgesic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and pharmacological properties, making it a valuable compound for scientific exploration.

Properties

CAS No.

86360-43-2

Molecular Formula

C23H32N2

Molecular Weight

336.5 g/mol

IUPAC Name

1-(1,2-diphenylethyl)-4-pentylpiperazine

InChI

InChI=1S/C23H32N2/c1-2-3-10-15-24-16-18-25(19-17-24)23(22-13-8-5-9-14-22)20-21-11-6-4-7-12-21/h4-9,11-14,23H,2-3,10,15-20H2,1H3

InChI Key

GNNAVZJHFQMHIV-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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